![molecular formula C34H58N2O26 B13794357 alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: is a complex carbohydrate compound. It is a type of glycan, which is a polysaccharide or oligosaccharide that plays a crucial role in various biological processes. This compound is composed of multiple sugar units, including glucose and mannose, linked together in a specific arrangement. The presence of acetylamino groups indicates that it is a derivative of amino sugars, which are essential components in the structure of glycoproteins and glycolipids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- involves multiple steps of glycosylation reactions. Each sugar unit is sequentially added to the growing oligosaccharide chain using glycosyl donors and acceptors under specific conditions. Protecting groups are often used to ensure the selectivity of the reactions. Common reagents include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The reaction conditions typically involve the use of Lewis acids or other catalysts to promote the formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of sugar moieties from activated sugar donors to acceptor molecules. This method is advantageous due to its high specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require extensive purification steps to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or nitric acid can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldonic acids or uronic acids.
Reduction: Formation of alditols.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition, signaling, and adhesion processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.
Industry: Used in the production of glycoproteins and glycolipids for various industrial applications.
Mécanisme D'action
The mechanism of action of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the specific sugar units and linkages in the compound, facilitating its incorporation into glycoproteins and glycolipids. The acetylamino groups may also play a role in modulating the compound’s interactions with other biomolecules.
Comparaison Avec Des Composés Similaires
D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-: can be compared with other similar compounds, such as:
- D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
- D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-
The uniqueness of D-Glucose,o-a-D-mannopyranosyl-(1®3)-O-[a-D-mannopyranosyl-(1®6)]-O-b-D-mannopyranosyl-(1®4)-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®4)-2-(acetylamino)-2-deoxy- lies in its specific arrangement of sugar units and the presence of acetylamino groups, which confer unique properties and functions compared to other glycans.
Propriétés
Formule moléculaire |
C34H58N2O26 |
|---|---|
Poids moléculaire |
910.8 g/mol |
Nom IUPAC |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-8(41)35-15-20(46)27(12(5-39)55-30(15)53)60-31-16(36-9(2)42)21(47)28(13(6-40)58-31)61-34-26(52)29(62-33-25(51)23(49)18(44)11(4-38)57-33)19(45)14(59-34)7-54-32-24(50)22(48)17(43)10(3-37)56-32/h10-34,37-40,43-53H,3-7H2,1-2H3,(H,35,41)(H,36,42)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27-,28-,29+,30?,31+,32+,33-,34+/m1/s1 |
Clé InChI |
ZTOKCBJDEGPICW-MYRNNJPSSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


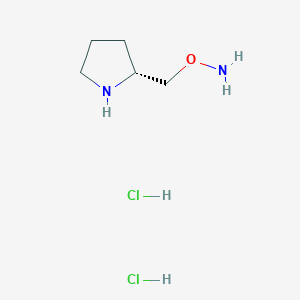
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
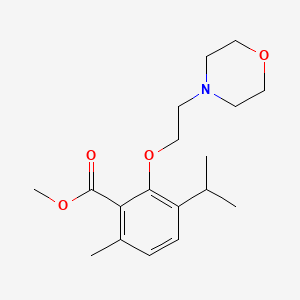
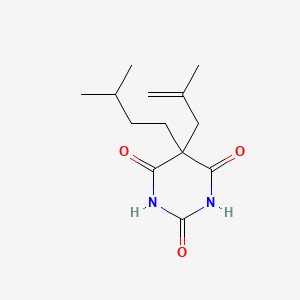
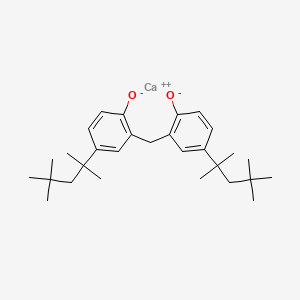
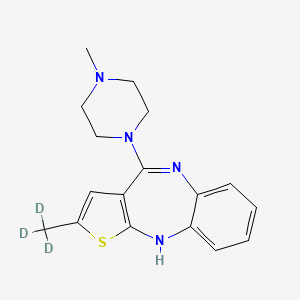
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
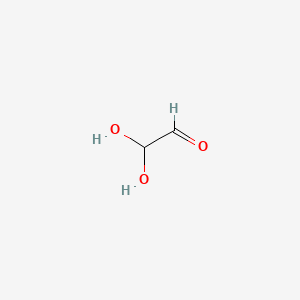


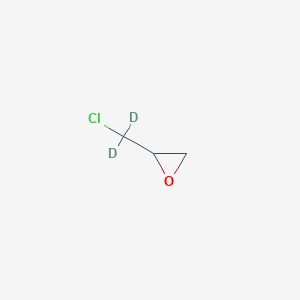
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
